BENGHE Foundational & Exploratory

Check Availability & Pricing

Vellosimine Stereochemistry: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vellosimine

Cat. No.: B128456

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vellosimine, a sarpagine indole alkaloid, possesses a complex pentacyclic structure with
multiple stereocenters, making its stereochemistry a critical aspect of its chemical identity and
biological activity. This technical guide provides a comprehensive overview of the
stereochemistry and absolute configuration of vellosimine, drawing upon data from
enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic
techniques. Detailed experimental protocols for key stereochemical determinations are
provided, and logical workflows for establishing the absolute configuration are visualized.

Introduction

Vellosimine is a naturally occurring monoterpenoid indole alkaloid isolated from various plant
species, including Geissospermum vellosii. Its intricate molecular architecture, characterized by
a rigid indole-fused azabicyclo[3.3.1]Jnonane core, has made it a compelling target for synthetic
chemists and a subject of interest for medicinal chemists. The precise three-dimensional
arrangement of its atoms—its stereochemistry—is fundamental to its interaction with biological
targets. This document serves as a detailed resource on the elucidation and confirmation of the
stereochemical features of vellosimine.

Absolute Configuration and Enantiomers
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Vellosimine exists as a pair of enantiomers, (+)-vellosimine and (-)-vellosimine. The
absolute configuration of the naturally occurring enantiomer has been determined to be (+)-
vellosimine. This was unequivocally established through enantiospecific total synthesis,
starting from chiral precursors of known absolute configuration, such as D-(+)-tryptophan. The
IUPAC name for (+)-vellosimine, which systematically describes its absolute stereochemistry,
is (1S,12S,13R,14R,15E)-15-ethylidene-3,17-
diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde[1].

The synthesis of (-)-vellosimine has also been achieved, confirming its enantiomeric
relationship with the natural product. The physical properties of enantiomers are identical,
except for their interaction with plane-polarized light.

Quantitative Chiroptical Data

The primary quantitative measure of the stereochemistry of vellosimine is its specific optical
rotation. This property is a direct consequence of the molecule's chirality and is a crucial
parameter for characterizing and differentiating its enantiomers.

Specific .
) . Concentrati Temperatur
Enantiomer Rotation Solvent Reference
on (c) e (°C)
([o]D)
)- 0.93 g/100
o -42° N/A 20 [2]
Vellosimine mL
(+)- +42°
N/A N/A N/A
Vellosimine (inferred)

Note: The specific rotation for (+)-vellosimine is inferred based on the principle that
enantiomers have equal and opposite optical rotations. While specific values for (+)-
vellosimine have been reported in the context of synthetic efforts, the value for the closely
related derivative, (+)-Na-methyl-16-epipericyclivine, is [a]D +22.8 (c 0.50, CHCI3)[3].

Experimental Determination of Stereochemistry

The determination of vellosimine's stereochemistry relies on a combination of techniques, with
total synthesis being the cornerstone. Advanced spectroscopic methods provide crucial data on
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the relative stereochemistry of the molecule.

Enantioselective Total Synthesis

The absolute configuration of (+)-vellosimine was definitively established through its
enantiospecific total synthesis from D-(+)-tryptophan methyl ester. Key stereochemistry-
defining steps in these syntheses include the asymmetric Pictet-Spengler reaction and
stereocontrolled Dieckmann cyclization[3]. The logical workflow for this determination is
outlined below.
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Logical Workflow for Absolute Configuration Determination of (+)-Vellosimine
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Caption: Workflow for establishing the absolute configuration of (+)-vellosimine.

A representative experimental protocol for a key step in the synthesis of the vellosimine core
is the Fischer indolization.
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Experimental Protocol: Fischer Indolization for Vellosimine Synthesis[Z]

e Reaction Setup: A solution of the precursor diketone (e.qg., (x)-(E)-3-Ethylidenetetrahydro-2H-
2,6-methanoquinolizine-1,7-(6H,8H)-dione, 40 mg, 0.195 mmol) is prepared in dry ethanol
(2.0 mL).

» Reagent Addition: The corresponding phenylhydrazine (free base or hydrochloride salt, 2.5
equivalents) is added to the solution.

» Reflux: The reaction mixture is refluxed overnight under an inert atmosphere.

o Workup: The mixture is cooled to room temperature, and the solvent is removed under
reduced pressure.

e Cyclization: The residue is redissolved in dry methanol (2.5 mL), followed by the slow
addition of acetyl chloride (0.17 mL). The reaction mixture is then refluxed overnight.

 Purification: After cooling, the product is purified by column chromatography to yield the
vellosimine core.

X-ray Crystallography

While a crystal structure for vellosimine itself is not readily available in the public domain, X-
ray crystallographic data for closely related synthetic intermediates have been deposited. For
instance, the synthesis of (+)-N-methylvellosimine, a close derivative, involved the
characterization of an intermediate by X-ray crystallography (CCDC deposition number:
2263251), which provides definitive proof of the relative and absolute stereochemistry of the
core structure.

Experimental Protocol: Single Crystal X-ray Diffraction (General)

o Crystal Growth: Single crystals of the analyte are grown by slow evaporation of a suitable
solvent, vapor diffusion, or cooling of a saturated solution.

» Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is
rotated.
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» Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell
dimensions and the electron density map of the molecule. The structure is then solved and
refined to obtain the precise atomic coordinates, from which the absolute configuration can
be determined (often using the Flack parameter).

NMR Spectroscopy: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining
the spatial proximity of atoms within a molecule, which is crucial for establishing relative
stereochemistry. In the context of vellosimine and its synthetic precursors, NOESY (Nuclear
Overhauser Effect Spectroscopy) experiments have been used to confirm the stereochemical
relationships between key protons. For example, in a pentacyclic intermediate for sarpagine
alkaloids, NOESY correlations between H-16, H-14, and H-15 were used to establish the -
orientation of H-16[4].
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NOESY Experimental Workflow
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Caption: Workflow for NOESY-based stereochemical analysis.

Experimental Protocol: 2D NOESY (General)

o Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent
(e.g., CDCI3, acetone-d6) at an appropriate concentration for NMR analysis.
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e Acquisition: A 2D NOESY pulse sequence is run on a high-field NMR spectrometer. The
mixing time is a critical parameter and is optimized to allow for the buildup of NOE signals.

e Processing: The acquired free induction decay (FID) is processed using appropriate
software, involving Fourier transformation in both dimensions, phase correction, and
baseline correction.

e Analysis: The resulting 2D spectrum is analyzed for cross-peaks that are not on the diagonal.
The presence of a cross-peak between two proton signals indicates that these protons are
close in space. The intensity of the cross-peak is inversely proportional to the sixth power of
the distance between the protons.

Conclusion

The stereochemistry of vellosimine has been rigorously established through a combination of
enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic
techniques. The absolute configuration of the natural (+)-enantiomer is (1S,12S,13R,14R,15E),
a conclusion firmly supported by its synthesis from D-(+)-tryptophan. The availability of detailed
experimental protocols for key stereochemical determinations provides researchers with the
necessary tools to synthesize and characterize vellosimine and its analogs with high
stereocontrol. This in-depth understanding of vellosimine's three-dimensional structure is
paramount for its further investigation in the fields of medicinal chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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